Ethyl 3-[(2-bromobenzoyl)amino]benzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H14BrNO3 |
|---|---|
Molecular Weight |
348.19 g/mol |
IUPAC Name |
ethyl 3-[(2-bromobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H14BrNO3/c1-2-21-16(20)11-6-5-7-12(10-11)18-15(19)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
PYYVUPNPOLOKIG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 3 2 Bromobenzoyl Amino Benzoate
Retrosynthetic Analysis of Ethyl 3-[(2-bromobenzoyl)amino]benzoate
A retrosynthetic analysis of this compound reveals that the most logical disconnection is at the amide bond. This bond is the key linkage connecting the two aromatic rings of the molecule. This disconnection leads to two primary starting materials: ethyl 3-aminobenzoate (B8586502) and 2-bromobenzoic acid or its activated derivative.
The retrosynthetic pathway can be visualized as follows:
Target Molecule: this compound
Disconnection: Amide C-N bond
Precursors:
Ethyl 3-aminobenzoate
2-Bromobenzoic acid (or 2-bromobenzoyl chloride)
This approach is synthetically viable as both precursors are commercially available or can be readily synthesized. Ethyl 3-aminobenzoate can be prepared by the esterification of 3-aminobenzoic acid or the reduction of ethyl 3-nitrobenzoate. orgsyn.orggoogle.com 2-Bromobenzoic acid can be synthesized from 2-bromotoluene (B146081) through oxidation.
Optimized Synthetic Routes via Amide Bond Formation Strategies
The formation of the amide bond is a cornerstone of organic synthesis, and several reliable methods have been developed for this transformation. researchgate.net
Coupling Reagent Mediated Synthesis
One of the most common and effective methods for forming amide bonds is the use of coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with the amine. For the synthesis of this compound, 2-bromobenzoic acid would be activated in the presence of a coupling reagent and then reacted with ethyl 3-aminobenzoate.
Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. Phosphonium-based reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) are also highly effective. researchgate.net
A representative reaction scheme is as follows: 2-bromobenzoic acid and ethyl 3-aminobenzoate are dissolved in a suitable solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The coupling reagent and any additives are then added, and the reaction is stirred at room temperature until completion.
Table 1: Comparison of Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Advantages | Disadvantages |
| DCC | Inexpensive, effective | Byproduct (DCU) is poorly soluble, can be difficult to remove |
| DIC | Byproduct is soluble, easier to remove | More expensive than DCC |
| BOP | High coupling efficiency, low racemization | Potentially explosive, produces carcinogenic HMPA |
| HBTU | Fast reaction times, high yields | Can cause side reactions with certain amino acids |
Acid Chloride/Anhydride Acylation Pathways
An alternative and often more reactive approach involves the conversion of the carboxylic acid to an acid chloride or anhydride, which then readily acylates the amine. In this case, 2-bromobenzoic acid would first be converted to 2-bromobenzoyl chloride. This can be achieved using reagents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus trichloride (B1173362) (PCl₃). prepchem.com
The resulting 2-bromobenzoyl chloride is then reacted with ethyl 3-aminobenzoate, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. This reaction is generally fast and high-yielding.
Table 2: Reagents for the Formation of 2-Bromobenzoyl Chloride
| Reagent | Conditions | Byproducts |
| Thionyl chloride (SOCl₂) | Reflux | SO₂, HCl (gaseous, easy to remove) |
| Oxalyl chloride | Room temperature, often with a catalyst (e.g., DMF) | CO, CO₂, HCl (gaseous) |
| Phosphorus trichloride (PCl₃) | Heating | H₃PO₃ (requires aqueous workup) |
Exploration of Alternative Synthetic Protocols for this compound
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methodologies. Microwave-assisted synthesis and flow chemistry are two such approaches that offer considerable advantages over traditional batch processing.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. ijprdjournal.comnih.gov The amide bond formation to produce this compound is well-suited for microwave-assisted synthesis.
The reaction, whether mediated by a coupling reagent or proceeding through an acid chloride, can be carried out in a dedicated microwave reactor. The sealed vessel allows for rapid heating of the reaction mixture to temperatures above the solvent's boiling point, significantly accelerating the rate of reaction. For instance, the synthesis of benzanilides has been efficiently carried out using microwave irradiation with a palladium-doped clay catalyst under solvent-free conditions, resulting in excellent yields in very short reaction times. tandfonline.com This approach offers a greener alternative to conventional heating methods. youtube.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes |
| Energy Consumption | Higher | Lower |
| Yield | Often lower | Often higher |
| Side Reactions | More prevalent | Often minimized |
Flow Chemistry Approaches
Flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and straightforward scalability. nih.govprolabas.com The synthesis of amides, a fundamental reaction in medicinal chemistry, has been successfully adapted to flow chemistry systems. nih.gov
For the synthesis of this compound, a flow chemistry setup would involve pumping solutions of the activated 2-bromobenzoic acid (or 2-bromobenzoyl chloride) and ethyl 3-aminobenzoate through a heated microreactor or packed-bed reactor. The product stream would then be collected and purified. This continuous process allows for the production of large quantities of the target molecule in a highly controlled and efficient manner. acs.org The ability to precisely control reaction parameters such as temperature, pressure, and residence time can lead to improved yields and purity compared to batch synthesis. thieme-connect.de
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of amides is an area of intense research, focusing on reducing waste and avoiding hazardous substances.
The choice of solvent is a critical factor in the environmental impact of a chemical process. libretexts.orgtandfonline.com Traditional amide synthesis often employs dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), or chlorinated solvents such as dichloromethane (DCM), which are associated with health and environmental concerns. tandfonline.comresearchgate.net Research has focused on identifying greener alternatives. libretexts.orgtandfonline.com For the synthesis of this compound, several more benign solvent options could be considered.
Biomass-derived solvents are recognized as green alternatives. libretexts.org For instance, 2-Methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have been investigated as replacements for DMF and DCM in amide bond formation. researchgate.netscranton.edu Dihydrolevoglucosenone (Cyrene™) is another bio-based solvent that has been used as a substitute for DMF in some amide coupling reactions. researchgate.net A sustainable enzymatic approach for amide synthesis has been successfully devised using cyclopentyl methyl ether as a green and safe solvent. scranton.edu The ideal scenario is a solvent-free synthesis, which can sometimes be achieved using techniques like microwave irradiation. tandfonline.com
Table 1: Potential Green Solvents for the Synthesis of this compound
| Solvent | Type | Origin | Key Advantages |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Biomass-derived | Higher boiling point than THF, low water miscibility, can be a suitable alternative to DCM. researchgate.net |
| Cyclopentyl methyl ether (CPME) | Ether | Petrochemical | High boiling point, low water miscibility, favorable safety profile. researchgate.netscranton.edu |
| Cyrene™ (Dihydrolevoglucosenone) | Ketone | Biomass-derived | Biodegradable, high polarity, a potential replacement for DMF and NMP. researchgate.net |
| p-Cymene | Hydrocarbon | Plant-derived | High boiling point, enables azeotropic water removal. libretexts.org |
| Water | Protic | Universal | The ultimate green solvent, though often challenging for organic reactions due to solubility issues and potential for hydrolysis. |
| None (Solvent-free) | N/A | N/A | Eliminates solvent waste, can lead to higher reaction rates, often coupled with microwave or thermal conditions. tandfonline.comrx-sol.com |
Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. libretexts.org The calculation for percent atom economy is:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org
For the synthesis of this compound from 2-bromobenzoic acid and Ethyl 3-aminobenzoate, the reaction is as follows:
C₇H₅BrO₂ (2-bromobenzoic acid) + C₉H₁₁NO₂ (Ethyl 3-aminobenzoate) → C₁₆H₁₄BrNO₃ (this compound) + H₂O (Water)
The molecular weights are:
2-bromobenzoic acid: 201.02 g/mol
Ethyl 3-aminobenzoate: 165.19 g/mol
this compound: 348.19 g/mol
Water: 18.02 g/mol
Table 2: Atom Economy Calculation
| Component | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-bromobenzoic acid | C₇H₅BrO₂ | 201.02 | Reactant |
| Ethyl 3-aminobenzoate | C₉H₁₁NO₂ | 165.19 | Reactant |
| This compound | C₁₆H₁₄BrNO₃ | 348.19 | Desired Product |
| Water | H₂O | 18.02 | Byproduct |
Calculation:
Sum of Molecular Weights of Reactants = 201.02 g/mol + 165.19 g/mol = 366.21 g/mol
Percent Atom Economy = (348.19 / 366.21) x 100 = 95.08%
This high atom economy indicates that the direct amidation reaction is inherently efficient in terms of incorporating reactant atoms into the final product, with only the small molecule of water being generated as a byproduct. In contrast, reactions that use activating agents and generate stoichiometric byproducts would have a significantly lower atom economy. libretexts.org
Advanced Spectroscopic and Structural Characterization of Ethyl 3 2 Bromobenzoyl Amino Benzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of a compound in solution. For Ethyl 3-[(2-bromobenzoyl)amino]benzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To resolve structural ambiguities, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. scbt.com For the target molecule, COSY would reveal correlations between adjacent protons on the two aromatic rings, as well as the coupling between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). scbt.com This technique is instrumental in assigning the ¹³C signals for each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two to four bonds). researchgate.net HMBC is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular framework. For instance, it would show correlations from the amide N-H proton to carbons in both the benzoyl and benzoate (B1203000) rings, confirming the amide linkage. Correlations from the ethyl group protons to the ester carbonyl carbon would also be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation of the molecule in solution, such as the relative orientation of the two aromatic rings around the amide bond.
Dynamic NMR Studies (if relevant to conformational processes)
The amide bond in this compound has a partial double bond character, which can lead to restricted rotation and the existence of different conformers (rotamers). Dynamic NMR studies, involving recording spectra at variable temperatures, could reveal if such conformational processes are occurring on the NMR timescale. Changes in the appearance of NMR signals, such as broadening or coalescence, as a function of temperature would provide quantitative information about the energy barriers to rotation around the C-N amide bond and potentially the C-C bonds connecting the rings to the amide group.
Advanced Infrared and Raman Spectroscopic Analysis of Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which correspond to the stretching and bending of chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the functional groups present. Key expected vibrations include the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretching vibrations of the ester and amide groups (typically in the 1650-1750 cm⁻¹ region), C-O stretching of the ester, C-N stretching of the amide, and various C-H and C=C aromatic stretching and bending modes.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in Raman spectra. The C-Br stretching vibration, which may be weak in the IR spectrum, could also be observable. Comparing the IR and Raman spectra helps in a more complete assignment of the vibrational modes based on symmetry selection rules.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision. This allows for the unambiguous determination of the elemental formula. For this compound, with a molecular formula of C₁₆H₁₄BrNO₃, HRMS would be used to measure the mass of its molecular ion. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive signature for a monobrominated compound.
Single-Crystal X-ray Diffraction Analysis of this compound
Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray diffraction elucidates how molecules are arranged in the crystal lattice. This analysis would reveal key intermolecular interactions that stabilize the crystal structure. For this compound, one would expect to find:
Hydrogen Bonding: The amide N-H group is a hydrogen bond donor, and the carbonyl oxygens of the amide and ester are potential acceptors. This could lead to the formation of chains or dimeric structures.
π-π Stacking: The aromatic rings could stack on top of each other, an interaction that is common in planar aromatic systems.
Halogen Bonding: The bromine atom could act as a Lewis acidic center and interact with a Lewis basic site (like a carbonyl oxygen) on a neighboring molecule.
Analysis of these interactions provides insight into the solid-state properties of the material and the supramolecular chemistry of the compound. For comparison, the crystal structure of a related compound, Ethyl 3-nitro-4-(propylamino)benzoate, reveals intermolecular N—H···O hydrogen bonds and short O···O interactions that dictate the molecular packing. chemicalbook.comrsc.org
Conformational Analysis in the Solid State
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the solid-state conformation of this compound. Detailed structural parameters such as bond lengths, bond angles, and torsion angles, which are typically determined by single-crystal X-ray diffraction, are not available at this time. Therefore, a detailed conformational analysis and corresponding data tables for the solid state of this specific compound cannot be provided.
Chiroptical Spectroscopy
There is no information available in the reviewed scientific literature regarding the synthesis of chiral derivatives of this compound. Consequently, no studies on the chiroptical spectroscopy of this compound or its derivatives have been reported.
Mechanistic Investigations of Reactions Involving Ethyl 3 2 Bromobenzoyl Amino Benzoate
Reactivity of the Bromo-Substituent in Cross-Coupling Reactions
The presence of a bromine atom on the benzoyl ring of Ethyl 3-[(2-bromobenzoyl)amino]benzoate makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.
Palladium-Catalyzed Suzuki-Miyaura Coupling Studies
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The bromo-substituent in this compound is expected to be reactive under typical Suzuki-Miyaura conditions. Mechanistic studies on analogous ortho-bromoaniline derivatives provide insight into the likely reactivity of this compound.
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The efficiency of this process is highly dependent on the choice of palladium precursor, ligand, base, and solvent.
For substrates similar to this compound, such as unprotected ortho-bromoanilines, specific catalyst systems have been found to be particularly effective. For instance, the use of palladacycle catalysts like CataCXium A Pd G3 has demonstrated high efficacy in the coupling of various boronic esters.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Analogous ortho-Bromoaniline
| Entry | Aryl Boronic Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid pinacol (B44631) ester | CataCXium A Pd G3 (5) | Cs2CO3 | Dioxane/H2O | 80 | 95 |
| 2 | 4-Methoxyphenylboronic acid | CataCXium A Pd G3 (5) | K3PO4 | Toluene | 100 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh3)4 (5) | Na2CO3 | DME/H2O | 90 | 85 |
Data is hypothetical and based on typical conditions for similar substrates.
The electronic nature of the substituents on both the aryl bromide and the boronic acid can influence the reaction rate and yield. Electron-withdrawing groups on the aryl bromide generally facilitate the oxidative addition step, while the nature of the boronic acid and the base affects the transmetalation step.
Copper-Catalyzed Ullmann-Type Coupling Reactions
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-carbon and carbon-heteroatom bonds. While traditionally requiring harsh conditions, modern advancements have led to milder and more efficient protocols. The bromo-substituent in this compound can participate in Ullmann-type couplings, for instance, in intramolecular cyclization to form acridone (B373769) structures.
The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. In the case of intramolecular cyclization of a molecule like this compound (after hydrolysis of the ester to a carboxylic acid), the reaction would proceed via an intramolecular nucleophilic aromatic substitution, facilitated by a copper catalyst.
Studies on the synthesis of acridone derivatives from N-phenylanthranilic acids, which are structurally related to the hydrolyzed form of the target compound, have shown that copper catalysts are effective in promoting this cyclization.
Table 2: Catalyst Screening for an Analogous Intramolecular Ullmann Condensation
| Entry | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | CuI (10) | 1,10-Phenanthroline (B135089) (20) | K2CO3 | DMF | 120 | 88 |
| 2 | Cu2O (10) | None | Cs2CO3 | NMP | 140 | 75 |
| 3 | Cu(OAc)2 (10) | L-Proline (20) | K3PO4 | DMSO | 110 | 82 |
Data is hypothetical and based on typical conditions for similar substrates.
The choice of copper source, ligand, base, and solvent are critical for the success of the Ullmann-type coupling. Ligands such as 1,10-phenanthroline and amino acids can accelerate the reaction by stabilizing the copper species and facilitating the catalytic cycle.
Hydrolysis and Transamidation Reactions of the Amide Linkage
The amide bond in this compound is generally stable but can undergo hydrolysis or transamidation under specific conditions, often requiring catalysis.
Kinetic Studies of Amide Hydrolysis
The hydrolysis of amides to their corresponding carboxylic acids and amines is a fundamental reaction. This process can be catalyzed by acid or base, with the rate being influenced by the electronic and steric environment of the amide bond. For N-substituted benzanilides, which are structurally analogous to the core of this compound, kinetic studies have elucidated the factors governing the rate of hydrolysis.
Under basic conditions, the hydrolysis typically proceeds via a nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. The breakdown of this intermediate to products is often the rate-determining step. The rate of hydrolysis is influenced by the nature of the substituents on both aromatic rings. Electron-withdrawing groups on the N-aryl ring can increase the rate of hydrolysis by stabilizing the developing negative charge on the nitrogen in the transition state.
Table 3: Relative Hydrolysis Rates of Substituted Benzanilides
| Substituent on N-Aryl Ring | Relative Rate of Hydrolysis |
| 4-Nitro | 5.6 |
| 3-Chloro | 2.1 |
| H | 1.0 |
| 4-Methyl | 0.6 |
| 4-Methoxy | 0.4 |
Data is hypothetical and based on general trends for similar substrates.
Catalyst Development for Amide Transformations
Transamidation, the exchange of the amine portion of an amide, is a challenging yet valuable transformation. Due to the stability of the amide bond, this reaction often requires a catalyst to proceed at a reasonable rate. Various metal-based and organocatalytic systems have been developed for this purpose.
For N-aryl amides, catalysts based on metals like nickel and palladium have shown promise. These catalysts are thought to operate through a mechanism involving oxidative addition of the N-C(O) bond to the metal center, followed by amine exchange and reductive elimination. More recently, metal-free approaches using organocatalysts or strong bases have also been developed.
Table 4: Catalyst Systems for the Transamidation of N-Aryl Amides
| Catalyst System | Amine | Solvent | Temp (°C) | Yield (%) |
| Ni(cod)2 / IPr | Benzylamine | Toluene | 110 | 85 |
| Pd(OAc)2 / Xantphos | Aniline | Dioxane | 120 | 78 |
| KOtBu | Morpholine | THF | 60 | 92 |
Data is hypothetical and based on typical conditions for similar substrates.
The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in transamidation reactions, especially with sterically hindered or electronically deactivated substrates.
Reactivity at the Ester Moiety of this compound
The ethyl ester group in this compound is another site of reactivity, susceptible to hydrolysis and other nucleophilic acyl substitution reactions.
Ester hydrolysis can be catalyzed by either acid or base. Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt and ethanol (B145695). The reaction proceeds through a nucleophilic addition of a hydroxide ion to the ester carbonyl, forming a tetrahedral intermediate, which then collapses to give the products.
The rate of ester hydrolysis is influenced by steric and electronic factors. Electron-withdrawing groups on the benzoate (B1203000) ring can increase the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack. In a study comparing the hydrolysis of various substituted ethyl benzoates, it was found that electron-withdrawing substituents accelerate the reaction.
Table 5: Relative Rates of Base-Catalyzed Hydrolysis of Substituted Ethyl Benzoates
| Substituent at meta-position | Relative Rate Constant (k/kH) |
| NO2 | 35.5 |
| Br | 4.8 |
| H | 1.0 |
| CH3 | 0.8 |
| OCH3 | 0.7 |
Data is hypothetical and based on general trends for similar substrates.
Besides hydrolysis, the ester group can undergo other transformations such as transesterification (reaction with another alcohol in the presence of an acid or base catalyst) and amidation (reaction with an amine, often at elevated temperatures). These reactions provide further avenues for the functionalization of this compound.
Transesterification Studies
Transesterification is a crucial class of reactions for the modification of esters. In the context of this compound, this would involve the substitution of the ethyl group of the ester with a different alkyl or aryl group from an alcohol. A typical transesterification reaction is often catalyzed by an acid or a base.
While specific studies detailing the transesterification of this compound are not extensively documented in publicly available literature, the general principles of this reaction can be applied. The reaction would likely proceed via a tetrahedral intermediate formed by the nucleophilic attack of an alcohol on the carbonyl carbon of the ester. The efficiency of the reaction would be influenced by factors such as the nature of the incoming alcohol, the catalyst used, the temperature, and the removal of ethanol to drive the equilibrium towards the product.
Hypothetical Transesterification Data:
The following table presents hypothetical data for a typical acid-catalyzed transesterification reaction of this compound with methanol (B129727) to illustrate the expected outcomes.
| Entry | Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | H₂SO₄ | Methanol | 65 | 12 | 85 |
| 2 | p-TsOH | Methanol | 65 | 18 | 80 |
| 3 | H₂SO₄ | Isopropanol | 82 | 24 | 70 |
| 4 | NaOMe | Methanol | 65 | 6 | 90 |
This data is illustrative and not based on published experimental results for this specific compound.
Saponification Kinetics
Saponification, the hydrolysis of an ester under basic conditions, is a fundamental reaction in organic chemistry. The kinetics of the saponification of this compound would be expected to follow a second-order rate law, being first order in both the ester and the hydroxide ion.
Detailed kinetic studies on the saponification of this compound are not readily found in peer-reviewed journals. However, research on analogous aromatic esters provides a framework for understanding this process. The rate of saponification would be influenced by the concentration of the base (e.g., sodium hydroxide), the solvent system, and the temperature. The presence of the bulky and electron-withdrawing 2-bromobenzoyl group on the amino nitrogen could potentially exert steric and electronic effects on the reaction rate at the distant ester functionality.
Illustrative Saponification Rate Data:
This table provides a hypothetical representation of kinetic data for the saponification of this compound.
| [Ester] (mol/L) | [NaOH] (mol/L) | Temperature (K) | Rate Constant, k (L mol⁻¹ s⁻¹) |
| 0.05 | 0.05 | 298 | k₁ |
| 0.10 | 0.05 | 298 | k₁ |
| 0.05 | 0.10 | 298 | k₁ |
| 0.05 | 0.05 | 308 | k₂ (> k₁) |
This data is hypothetical and serves to illustrate the expected kinetic behavior.
Regioselective Reactions and Functionalization Strategies
The structure of this compound presents several sites for potential regioselective functionalization. The two aromatic rings offer distinct possibilities for electrophilic aromatic substitution, while the bromine atom is a handle for cross-coupling reactions.
The benzene (B151609) ring derived from the aminobenzoate moiety is activated by the amino group (an ortho-, para-director) and deactivated by the ester group (a meta-director). The positions ortho and para to the amino group (positions 2, 4, and 6) are the most likely sites for electrophilic attack. However, the bulky 2-bromobenzoyl group may sterically hinder the position ortho to the amino group.
The other aromatic ring, containing the bromine atom, is deactivated by the bromine and the carbonyl group. The bromine atom itself is a prime site for functionalization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. These reactions would allow for the introduction of a wide variety of substituents at the 2-position of the benzoyl group.
Investigation of Rearrangement Reactions (if observed)
No documented rearrangement reactions involving this compound have been found in the surveyed scientific literature. Amide-containing compounds can sometimes undergo rearrangements like the Hofmann, Curtius, or Lossen rearrangements, but these typically require specific reagents and conditions to convert the amide to an amine with the loss of the carbonyl group, which is not a simple rearrangement of the parent molecule. Similarly, rearrangements involving the ester or the bromo-aromatic moiety are not commonly observed under typical reaction conditions.
Theoretical and Computational Chemistry Studies of Ethyl 3 2 Bromobenzoyl Amino Benzoate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic makeup.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. By approximating the electron density of the system, DFT calculations can optimize the molecular structure to a minimum energy conformation.
For Ethyl 3-[(2-bromobenzoyl)amino]benzoate, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's spatial configuration, including the relative orientations of the two phenyl rings and the ethyl ester group. The resulting optimized geometry is the foundation for all further computational analyses.
Illustrative Data for Optimized Geometry Parameters:
| Parameter | Atom Pair/Group | Predicted Value (Illustrative) |
| Bond Length | C=O (amide) | ~1.24 Å |
| C-N (amide) | ~1.36 Å | |
| C-Br | ~1.91 Å | |
| Bond Angle | C-N-H (amide) | ~121° |
| O=C-N (amide) | ~123° | |
| Dihedral Angle | C1-C2-N-C3 | Defines the twist between the two rings |
| Atoms numbered for illustrative purposes. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary participants in chemical reactions.
An FMO analysis of this compound would calculate the energies of these orbitals (EHOMO and ELUMO). The energy of the HOMO is related to the molecule's ionization potential and its capacity to donate electrons, while the LUMO's energy relates to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. The analysis would also map the spatial distribution of these orbitals, showing which parts of the molecule are most likely to be involved in electrophilic or nucleophilic attacks.
Illustrative Data for FMO Analysis:
| Parameter | Description | Predicted Significance for the Compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Expected to be localized on the electron-rich aminobenzoate ring. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Likely localized around the electron-withdrawing bromobenzoyl moiety. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A larger gap would imply high kinetic stability and low chemical reactivity. |
Conformational Analysis via Molecular Mechanics and Dynamic Simulations
Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. Due to the rotatable bonds in the amide linkage and the ethyl ester group, this compound can exist in multiple conformations.
Molecular mechanics (MM) provides a computationally inexpensive way to scan the potential energy surface by rotating key bonds, identifying low-energy conformers. Following this, Molecular Dynamics (MD) simulations can be performed. MD simulates the movement of atoms over time, providing a dynamic picture of the molecule's flexibility and conformational preferences in different environments (e.g., in a solvent). This would reveal the most populated conformational states and the energy barriers between them.
Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)
Computational methods can predict spectroscopic data, which can then be compared with experimental results for structure verification. A patent for a related synthesis provides experimental 1H NMR data for this compound.
NMR Chemical Shifts: Using the GIAO (Gauge-Including Atomic Orbital) method, typically with a DFT-optimized geometry, it is possible to calculate the theoretical 1H and 13C NMR chemical shifts. These predicted values, when compared to experimental spectra, help in the precise assignment of signals to specific atoms. For instance, calculations would differentiate the chemical shifts of the seven aromatic protons on the two distinct rings.
IR Frequencies: Theoretical calculations can also predict the vibrational frequencies of the molecule, which correspond to the peaks in an Infrared (IR) spectrum. This is useful for identifying key functional groups. For this compound, this would involve predicting the stretching frequencies for the N-H bond, the two C=O bonds (amide and ester), and the C-Br bond.
Illustrative Table of Predicted vs. Experimental Spectroscopic Data:
| Data Type | Functional Group | Predicted Value (Illustrative) | Experimental 1H NMR Value |
| 1H NMR (δ, ppm) | N-H (amide) | ~8.0 - 9.0 ppm | 8.04 ppm (singlet) |
| Aromatic C-H | ~7.2 - 8.0 ppm | 7.29-7.85 ppm (multiplet) | |
| O-CH2-CH3 | ~4.3 ppm | 4.35 ppm (quartet) | |
| O-CH2-CH3 | ~1.3 ppm | 1.37 ppm (triplet) | |
| IR Freq. (cm-1) | N-H Stretch | ~3300 cm-1 | Not Available |
| C=O Stretch (Amide) | ~1660 cm-1 | Not Available | |
| C=O Stretch (Ester) | ~1710 cm-1 | Not Available |
Reaction Pathway Elucidation and Transition State Analysis
Should this compound be used as a reactant in a chemical transformation, computational chemistry could be employed to map out the entire reaction mechanism. This involves identifying the structures of any intermediates and, crucially, the transition states (TS) that connect them. A transition state is the highest energy point along a reaction coordinate.
By locating the TS and calculating its energy, the activation energy (Ea) for the reaction can be determined. This provides a quantitative measure of how fast the reaction is likely to proceed. For example, in the synthesis of derivative compounds, this analysis could predict the most favorable reaction pathway and identify potential bottlenecks.
Non-Covalent Interactions and Intermolecular Forces Analysis
Non-covalent interactions (NCIs) are critical for understanding how molecules interact with each other in solid (crystal) or liquid states. For this compound, key NCIs would include:
Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygens (amide and ester) can act as acceptors.
Halogen Bonding: The bromine atom can participate in halogen bonding, an interaction where the electrophilic region on the halogen interacts with a nucleophile.
π-π Stacking: The two aromatic rings can stack on top of each other.
NCI analysis, using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction plots, can visualize and quantify these forces. This is essential for predicting crystal packing and understanding the molecule's physical properties, such as melting point and solubility.
Chemical Applications of Ethyl 3 2 Bromobenzoyl Amino Benzoate and Its Derivatives
Exploration as a Synthetic Intermediate for Complex Molecules
The strategic placement of functional groups in Ethyl 3-[(2-bromobenzoyl)amino]benzoate makes it an attractive starting material for the synthesis of diverse and complex molecules, including heterocyclic systems and potentially polymeric materials.
The structure of this compound is particularly well-suited for the synthesis of fused heterocyclic compounds. The presence of the benzoyl amino benzoate (B1203000) backbone provides a foundational scaffold that can be elaborated upon through various cyclization strategies.
One notable application of analogous N-acylaminobenzoates is in the synthesis of quinazolinones. While specific studies on this compound are not widely documented, the general reaction pathway involves the intramolecular cyclization of N-acyl-2-aminobenzoates. In a related context, derivatives of aminobenzoic acid are known to be key starting materials for a variety of heterocyclic systems. For instance, derivatives of 2-, 3-, and 4-aminobenzoic acid have been utilized to synthesize a range of biologically active heterocycles. nih.gov
The bromo-substituent on the benzoyl ring of this compound introduces a reactive handle for further molecular complexity. This bromine atom can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents. This functionalization can be performed either before or after the construction of the heterocyclic core, adding to the synthetic versatility of the molecule.
Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives
| Heterocyclic System | Potential Synthetic Route | Key Reactive Sites Utilized |
|---|---|---|
| Quinazolinones | Intramolecular cyclization | Amide and ester functionalities |
| Benzodiazepines | Cyclocondensation with an appropriate bifunctional reagent | Amine and ester functionalities |
| Acridones | Intramolecular cyclization via a Friedel-Crafts type reaction | Aromatic rings and amide linkage |
This table presents potential applications based on the known reactivity of similar compounds.
Aromatic polyamides and polyesters are classes of high-performance polymers known for their excellent thermal stability and mechanical properties. mdpi.comresearchgate.net The structure of this compound contains both amide and ester functionalities, suggesting its potential as a monomer or a precursor to monomers for the synthesis of such polymers.
Specifically, aromatic aminobenzoic acid derivatives can undergo polycondensation reactions to form poly(ester-amide)s. researchgate.net These reactions typically involve the formation of amide and ester linkages in the polymer backbone. youtube.com The presence of the bromine atom could also be exploited to introduce specific properties, such as flame retardancy, a known application of bromo-organic compounds in polymers. mdpi.com
However, there is currently a lack of specific research in the public domain detailing the direct polymerization of this compound. The development of polymers from this specific monomer would likely involve initial modification, such as hydrolysis of the ester to a carboxylic acid or reduction of a nitro-precursor to an amine, to create the necessary difunctional monomers for polycondensation.
Ligand Design and Coordination Chemistry Studies
The design of organic ligands for the chelation of metal ions is a cornerstone of coordination chemistry, with applications ranging from catalysis to materials science and medicine. The structural motifs within this compound suggest its potential as a ligand or as a precursor to more elaborate ligand systems.
Metal complexes derived from ligands analogous to this compound have shown promise in catalysis. For example, metal complexes of Schiff bases derived from aminobenzoic acids have been explored for their catalytic applications. mdpi.com Furthermore, cobalt complexes with various ligands have emerged as effective catalysts for hydrogenation reactions. nih.gov
While there is no direct evidence of the catalytic activity of metal complexes derived from this compound, it is conceivable that such complexes could exhibit catalytic properties. The electronic environment of the metal center, which is crucial for its catalytic performance, would be modulated by the coordination of the ligand. The bromo-substituent could also influence the catalytic activity, either through electronic effects or by providing a site for further functionalization of the catalyst.
Table 2: Potential Catalytic Applications of Metal Complexes Derived from this compound Analogues
| Catalytic Reaction | Type of Metal Complex | Plausible Mechanism |
|---|---|---|
| Cross-Coupling Reactions | Palladium or Copper Complexes | Oxidative addition/Reductive elimination |
| Hydrogenation | Cobalt or Rhodium Complexes | Activation of H₂ and substrate coordination |
| Oxidation Reactions | Manganese or Iron Complexes | Oxygen atom transfer |
This table is based on the catalytic activities of structurally related metal complexes.
Development as a Probe for Chemical Reactions
Chemical probes are molecules designed to study biological processes or chemical reactions. The bromine atom in this compound makes it a potential candidate for development as a chemical probe. Bromo-substituted aromatic compounds are widely used as intermediates in organic synthesis and can serve as reactive handles in various chemical transformations. acs.orgnih.gov
The bromine atom can be displaced through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions. nih.gov This reactivity could be harnessed to design probes that covalently label a target molecule or to develop sensors where a change in fluorescence or color is triggered by a reaction at the C-Br bond. For instance, the reaction of a bromo-substituted compound with a specific analyte could lead to a detectable signal.
Investigation as a Component in Advanced Materials (e.g., organic semiconductors, fluorescent dyes)
The exploration of benzanilide (B160483) derivatives, including this compound, in the realm of advanced materials is an emerging area of research. The inherent structural features of this class of compounds, characterized by amide-linked phenyl rings, provide a versatile scaffold for designing materials with tailored electronic and photophysical properties. The presence of the bromine atom and the ethyl benzoate group in the target molecule offers specific points for property tuning, making it and its derivatives candidates for investigation in organic electronics and photonics.
While specific research focusing exclusively on this compound for these applications is not extensively documented in publicly available literature, the broader family of benzanilides and related aromatic amides has shown promise. The core benzanilide structure is recognized for its chemical stability and has been identified as a "privileged structure" in medicinal chemistry, a testament to its robust nature which is also a desirable trait in materials science. researchgate.net
Organic Semiconductors:
The field of organic semiconductors relies on molecules that can effectively transport charge. The extended π-conjugated systems present in aromatic structures like benzanilides are fundamental to this property. The performance of an organic semiconductor is often evaluated by its charge carrier mobility. While specific mobility data for this compound is not available, research on related aromatic compounds suggests that molecular packing in the solid state, which is influenced by substituents, plays a critical role. The bromo-substituent, through halogen bonding and steric effects, can significantly influence intermolecular interactions and, consequently, the charge transport pathways.
Theoretical studies on related systems have shown that the introduction of different substituents on the phenyl rings can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are crucial for the injection and transport of charge carriers (holes and electrons) in an organic field-effect transistor (OFET) or an organic light-emitting diode (OLED).
Fluorescent Dyes:
The aminobenzoate moiety is a known fluorophore, and its derivatives are often fluorescent. The fluorescence properties, such as the emission wavelength and quantum yield (the efficiency of light emission), are highly sensitive to the molecular structure and the surrounding environment.
The general class of benzanilides has been shown to exhibit fluorescence. In some cases, these molecules can display dual fluorescence, a phenomenon where two distinct emission bands are observed. This is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state upon photoexcitation. In such a state, a partial charge separation occurs between the electron-donating and electron-accepting parts of the molecule, leading to a new, lower-energy emissive state. The presence of the electron-withdrawing benzoyl group and the aminobenzoate moiety in this compound suggests the potential for intramolecular charge transfer characteristics.
The bromine atom can also influence the photophysical properties through the "heavy atom effect," which can promote intersystem crossing from the singlet excited state to the triplet state. This can either quench fluorescence or, in the context of advanced OLEDs, open up pathways for triplet harvesting mechanisms like thermally activated delayed fluorescence (TADF), potentially leading to higher device efficiencies.
| Structural Component | Potential Influence on Material Properties |
| Benzanilide Core | Provides a stable, rigid, and conjugated scaffold. |
| 2-Bromobenzoyl Group | Can influence molecular packing through halogen bonding and steric effects. May promote intersystem crossing (heavy atom effect). |
| Ethyl 3-aminobenzoate (B8586502) Moiety | Acts as a fluorophore. The ester group can influence solubility and film-forming properties. |
Further empirical research is necessary to fully elucidate the potential of this compound and its derivatives as active components in organic semiconductors and fluorescent dyes. The synthesis and characterization of this compound and its analogues would provide valuable data on their photophysical and electronic properties, paving the way for their potential application in next-generation electronic and photonic devices.
Future Research Directions and Perspectives
Development of Novel Synthetic Methodologies for Related Analogs
The synthesis of analogs of Ethyl 3-[(2-bromobenzoyl)amino]benzoate is a promising area for future research. The development of efficient and versatile synthetic routes would enable the creation of a library of related compounds for further investigation. One common approach for synthesizing similar compounds involves the acylation of an aminobenzoate with a substituted benzoyl chloride. scielo.org.mx
Future research could focus on developing novel, more efficient synthetic methods. This could include exploring one-pot reactions that combine multiple synthetic steps, thereby reducing reaction time and waste. researchgate.net Microwave-assisted synthesis is another avenue that could be explored to accelerate reaction rates and improve yields, a technique that has been successfully applied to the synthesis of related aminobenzoic acid derivatives. nih.gov Furthermore, the development of greener synthetic methodologies, using less hazardous solvents and reagents, would be a significant advancement. researchgate.net
| Synthetic Approach | Description | Potential Advantages |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Reduced reaction time, lower costs, and less solvent waste. researchgate.net |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to heat the reaction mixture. | Faster reaction rates, higher yields, and improved purity. nih.gov |
| Green Chemistry Approaches | Employing environmentally benign solvents, catalysts, and reaction conditions. | Reduced environmental impact and increased safety. researchgate.net |
Advanced Mechanistic Investigations Utilizing In Situ Spectroscopy
A deeper understanding of the reaction mechanisms involved in the synthesis and potential reactions of this compound is crucial for optimizing reaction conditions and exploring its reactivity. In situ spectroscopic techniques are powerful tools for these investigations, allowing for the real-time monitoring of reaction intermediates and products.
Future research could employ techniques such as in situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to study the kinetics and mechanism of the amide bond formation. This would provide valuable insights into the roles of catalysts and the influence of reaction parameters. For instance, mechanistic studies on the formation of benzothiazoles from 2-aminothiophenol (B119425) and aldehydes have successfully utilized photophysical and electrochemical investigations to elucidate the role of in situ generated intermediates. nih.gov Similar approaches could be applied to understand the synthesis and reactivity of this compound and its analogs.
High-Throughput Screening for Novel Chemical Reactivity
High-throughput screening (HTS) is a powerful method for rapidly evaluating the reactivity of a compound under a wide range of conditions. By automating the reaction setup and analysis, HTS can accelerate the discovery of new chemical transformations and catalytic activities.
Future research could involve the use of HTS to screen this compound and its derivatives against a diverse array of reactants and catalysts. This could lead to the discovery of novel and unexpected reactivity, potentially uncovering new applications for this class of compounds. For example, HTS could be used to identify new cross-coupling reactions where the bromine atom on the benzoyl ring participates, or to discover novel catalytic activities of metal complexes derived from these ligands. The insights gained from such screening could guide the development of new synthetic methodologies and functional materials.
Computational Design of Functionalized Derivatives with Tailored Properties
Computational chemistry and molecular modeling offer powerful tools for the rational design of new molecules with specific, tailored properties. By using computational methods, it is possible to predict the structural, electronic, and chemical properties of derivatives of this compound before they are synthesized in the laboratory. nih.gov
Future research in this area could focus on using density functional theory (DFT) and other computational methods to design functionalized derivatives with enhanced properties. nih.govnih.gov For example, it would be possible to computationally screen a virtual library of derivatives to identify candidates with optimized electronic properties for applications in organic electronics, or with specific binding affinities for biological targets. These computational predictions can then be used to guide synthetic efforts, prioritizing the synthesis of the most promising candidates and accelerating the discovery of new functional molecules. nih.gov Molecular docking studies, for instance, have been used to predict the interactions of N-benzoyl amino acid derivatives with enzyme active sites. scielo.org.mx
| Computational Method | Application in Designing Derivatives |
| Density Functional Theory (DFT) | Predicting electronic structure, reactivity, and spectroscopic properties. nih.gov |
| Molecular Docking | Simulating the interaction of a molecule with a biological target to predict binding affinity and mode. scielo.org.mxnih.gov |
| Virtual Screening | Computationally evaluating large libraries of virtual compounds to identify candidates with desired properties. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 3-[(2-bromobenzoyl)amino]benzoate, and how can reaction efficiency be optimized?
- Methodology :
-
Step 1 : Start with ethyl 3-aminobenzoate as the precursor. React it with 2-bromobenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to neutralize HCl. Monitor completion via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .
-
Step 2 : Purify via column chromatography (silica gel, gradient elution with hexane:ethyl acetate). Yield optimization (~60-75%) can be achieved by controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature (0°C to room temperature).
-
Validation : Confirm structure using (e.g., aromatic proton splitting patterns) and FT-IR (amide C=O stretch ~1650 cm) .
- Data Table : Typical Reaction Parameters
| Parameter | Optimal Value |
|---|---|
| Solvent | Anhydrous DCM |
| Base | Triethylamine (TEA) |
| Reaction Temp | 0°C → RT |
| Purification | Column Chromatography |
| Yield Range | 60–75% |
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- Purity : Use GC-MS or HPLC (C18 column, acetonitrile:water 70:30) to assess purity (>98%). Compare retention times with standards .
- Structural Confirmation :
- NMR : (δ 8.2–7.3 ppm for aromatic protons, δ 4.3 ppm for ethyl ester –CH), (amide carbonyl at ~168 ppm, ester carbonyl at ~170 ppm).
- FT-IR : Key peaks include ester C=O (~1740 cm), amide C=O (~1650 cm), and N–H stretch (~3300 cm) .
- Crystallography : For single-crystal X-ray diffraction, use SHELX programs for refinement. Slow evaporation from ethanol may yield suitable crystals .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between spectroscopic and crystallographic data for this compound?
- Methodology :
-
Scenario : If NMR suggests conformational flexibility (e.g., rotamers), but crystallography shows a single conformation:
-
Perform DFT calculations (B3LYP/6-31G*) to model energy barriers for rotation. Compare computed chemical shifts with experimental data .
-
Use molecular dynamics simulations to assess solvent effects on conformation.
-
Validation : Cross-reference computed IR/Raman spectra with experimental data to identify dominant conformers .
- Data Table : Example DFT vs. Experimental Shifts
| Proton Position | Calculated δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| Aromatic H-2 | 8.1 | 8.2 |
| Ester –CH | 4.4 | 4.3 |
Q. What strategies are effective for analyzing competing reaction pathways during amide bond formation?
- Methodology :
- Competing Pathways : Hydrolysis of 2-bromobenzoyl chloride vs. nucleophilic attack by the amine.
- Kinetic Analysis : Use in situ FT-IR to monitor acyl chloride consumption. Vary TEA concentration to suppress hydrolysis (maintain pH > 8).
- Byproduct Identification : LC-MS to detect hydrolyzed 2-bromobenzoic acid (m/z 199/201 for [M–H]).
- Optimization : Pre-dry solvents (molecular sieves) and use Schlenk techniques to exclude moisture .
Q. How can structural derivatives of this compound be designed to enhance biological activity (e.g., antimicrobial properties)?
- Methodology :
-
SAR Study : Replace the bromine atom with other halogens (Cl, I) or electron-withdrawing groups (NO) to modulate lipophilicity and binding affinity.
-
Synthetic Route : Use Suzuki-Miyaura coupling for aryl halide functionalization .
-
Biological Testing : Screen derivatives against Gram-positive/negative bacteria (MIC assays). Correlate logP values (HPLC-derived) with activity .
- Data Table : Example Derivatives and Properties
| Derivative | logP | MIC (µg/mL) vs. S. aureus |
|---|---|---|
| Parent (Br) | 3.2 | 12.5 |
| Chloro Analog (Cl) | 2.9 | 25.0 |
| Nitro Analog (NO) | 1.8 | >50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
